molecular formula C13H8FNO2 B6375889 3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% CAS No. 1261974-42-8

3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%

Cat. No. B6375889
CAS RN: 1261974-42-8
M. Wt: 229.21 g/mol
InChI Key: PBKPKGDJNWSXPE-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is an organic compound with a wide range of applications in scientific research. It is also known as 3-Cyano-5-fluorophenol, 5-Fluoro-3-cyanophenol, and 3-Cyano-5-fluorobenzene-1,3-diol. It is a white to light yellow crystalline solid with a molecular weight of 209.16 g/mol and a melting point of 75 °C. It is soluble in water, alcohol, and acetone, and is insoluble in ether and petroleum ether. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent dye in biological assays.

Scientific Research Applications

3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is widely used in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent dye in biological assays. It is also used in the synthesis of fluorescent dyes, such as fluorescein and rhodamine, which are used to label proteins and other molecules for imaging and tracking studies. Additionally, it is used as an intermediate in the synthesis of other compounds, such as the antimalarial drug artemisinin.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is not fully understood. However, it is believed to act as an electron acceptor in organic reactions, due to its electron-withdrawing cyano group. This electron-withdrawing effect increases the reactivity of the compound and makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects
3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has no known biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%, in lab experiments is its high purity and solubility in a variety of solvents. Additionally, it is a relatively inexpensive reagent and is readily available from chemical suppliers. Its main limitation is its relatively low reactivity, which can limit its use in certain reactions.

Future Directions

The potential future applications of 3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%, include its use as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent dye in biological assays. Additionally, it could be used as an intermediate in the synthesis of other compounds, such as the antimalarial drug artemisinin. Furthermore, it could be used as a fluorescent label for proteins and other molecules in imaging and tracking studies. Finally, it could be used in the synthesis of other fluorescent dyes, such as fluorescein and rhodamine.

Synthesis Methods

3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%, can be synthesized by a number of methods, including the reaction of 3-cyanophenol and 3-fluoro-5-hydroxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place in an aqueous medium at a temperature of 80-90 °C. The reaction is complete in 2-3 hours and yields a white solid product with a purity of 95%.

properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-11-3-10(5-13(17)6-11)9-1-8(7-15)2-12(16)4-9/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKPKGDJNWSXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)F)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684704
Record name 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261974-42-8
Record name 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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